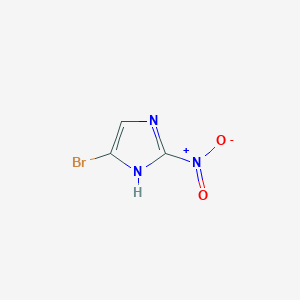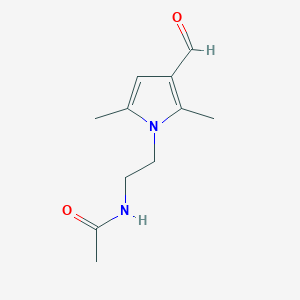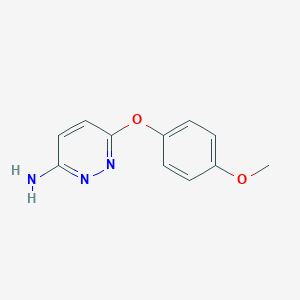
Dimethyldiazaperopyrenium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyldiazaperopyrenium (DDP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. DDP is a polycyclic aromatic compound that consists of a nitrogen-containing heterocyclic ring and a pyrene moiety.
Mecanismo De Acción
The mechanism of action of Dimethyldiazaperopyrenium is not fully understood, but it is believed to involve the intercalation of Dimethyldiazaperopyrenium into DNA, leading to the inhibition of DNA replication and transcription. Dimethyldiazaperopyrenium has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
Dimethyldiazaperopyrenium has been shown to exhibit various biochemical and physiological effects, including the inhibition of DNA replication and transcription, the induction of apoptosis in cancer cells, and the modulation of various signaling pathways involved in cell proliferation and survival. Dimethyldiazaperopyrenium has also been shown to exhibit neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyldiazaperopyrenium has several advantages for lab experiments, including its high potency and selectivity against cancer cells, its ability to intercalate into DNA, and its potential as a lead compound for the development of new drugs. However, Dimethyldiazaperopyrenium also has some limitations, including its low solubility in aqueous solutions, its potential toxicity to normal cells, and its limited bioavailability in vivo.
Direcciones Futuras
There are several future directions for the research on Dimethyldiazaperopyrenium, including the development of new synthetic methods for Dimethyldiazaperopyrenium and its analogs, the investigation of the structure-activity relationship of Dimethyldiazaperopyrenium and its derivatives, the exploration of the potential applications of Dimethyldiazaperopyrenium in other fields, such as materials science and environmental chemistry, and the development of new drugs based on Dimethyldiazaperopyrenium for the treatment of cancer and other diseases.
Conclusion
In conclusion, Dimethyldiazaperopyrenium is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Dimethyldiazaperopyrenium have been discussed in this paper. Further research on Dimethyldiazaperopyrenium and its derivatives is needed to fully understand their potential applications and limitations.
Métodos De Síntesis
Dimethyldiazaperopyrenium can be synthesized using various methods, including the reaction of pyrene with diazaperopyrene or the reaction of pyrene with N-methyl-diazaperopyrene. The most commonly used method for the synthesis of Dimethyldiazaperopyrenium involves the reaction of pyrene with N-methyl-diazaperopyrene in the presence of a strong acid catalyst, such as sulfuric acid. The reaction yields Dimethyldiazaperopyrenium as a yellow crystalline solid with a melting point of 241-243°C.
Aplicaciones Científicas De Investigación
Dimethyldiazaperopyrenium has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. In medicinal chemistry, Dimethyldiazaperopyrenium has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In drug discovery, Dimethyldiazaperopyrenium has been used as a lead compound for the development of new drugs targeting cancer and other diseases. In biochemistry, Dimethyldiazaperopyrenium has been used as a tool to study the interaction between DNA and various proteins.
Propiedades
Número CAS |
118891-85-3 |
|---|---|
Nombre del producto |
Dimethyldiazaperopyrenium |
Fórmula molecular |
C26H18N2+2 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
7,18-dimethyl-7,18-diazoniaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3(12),4(9),5,7,10,13(23),14,16(24),17,19,21,25-tridecaene |
InChI |
InChI=1S/C26H18N2/c1-27-11-15-3-7-19-21-9-5-17-13-28(2)14-18-6-10-22(26(21)24(17)18)20-8-4-16(12-27)23(15)25(19)20/h3-14H,1-2H3/q+2 |
Clave InChI |
PTLVVXTVVBIZIR-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC2=C3C(=C1)C=CC4=C5C=CC6=C[N+](=CC7=C6C5=C(C=C7)C(=C43)C=C2)C |
SMILES canónico |
C[N+]1=CC2=C3C(=C1)C=CC4=C5C=CC6=C[N+](=CC7=C6C5=C(C=C7)C(=C43)C=C2)C |
Otros números CAS |
118891-85-3 |
Sinónimos |
dimethyldiazaperopyrenium dimethyldiazaperopyrenium dichloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B51911.png)

![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B51924.png)






![2-Nitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B51937.png)